molecular formula C21H22N8O4 B15019377 4-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

4-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

Cat. No.: B15019377
M. Wt: 450.5 g/mol
InChI Key: FTJBPRXYYQKFBT-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a morpholine group, and a nitrophenol moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and nitrophenol group allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity and leading to various biological effects. Specific pathways and targets may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-HYDROXYPHENOL
  • 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-CHLOROPHENOL

Uniqueness

The presence of the nitrophenol group in 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds that may lack the nitro group or have different substituents .

Properties

Molecular Formula

C21H22N8O4

Molecular Weight

450.5 g/mol

IUPAC Name

4-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C21H22N8O4/c1-14-2-5-16(6-3-14)23-19-24-20(26-21(25-19)28-8-10-33-11-9-28)27-22-13-15-4-7-18(30)17(12-15)29(31)32/h2-7,12-13,30H,8-11H2,1H3,(H2,23,24,25,26,27)/b22-13+

InChI Key

FTJBPRXYYQKFBT-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.